molecular formula C6H9NO3 B13059628 (3S)-2-oxopiperidine-3-carboxylicacid

(3S)-2-oxopiperidine-3-carboxylicacid

Cat. No.: B13059628
M. Wt: 143.14 g/mol
InChI Key: HQSIETYOWKHBCH-BYPYZUCNSA-N
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Description

(3S)-2-oxopiperidine-3-carboxylic acid: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly and suitable for industrial scale-up.

Industrial Production Methods: Industrial production often involves the use of engineered bacteria containing carbonyl reductase. The process includes preparing a suspension of resting cells of the engineered bacteria, performing ultrasonic disruption to obtain a cell supernatant containing carbonyl reductase, and mixing the supernatant with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .

Chemical Reactions Analysis

Types of Reactions: (3S)-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .

Scientific Research Applications

Chemistry: In chemistry, (3S)-2-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of various complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the role of piperidine derivatives in biological systems .

Medicine: Medically, (3S)-2-oxopiperidine-3-carboxylic acid is significant due to its presence in various pharmaceutical compounds. It is used in the development of drugs for treating neurological disorders and other medical conditions .

Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals. Its derivatives are used as intermediates in the synthesis of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of (3S)-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. It acts on enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: (3S)-2-oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its presence in numerous pharmaceuticals highlight its importance in both research and industry .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3S)-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

HQSIETYOWKHBCH-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@@H](C(=O)NC1)C(=O)O

Canonical SMILES

C1CC(C(=O)NC1)C(=O)O

Origin of Product

United States

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